Product packaging for Methyl 5-pentyl-1H-pyrrole-2-carboxylate(Cat. No.:CAS No. 919123-86-7)

Methyl 5-pentyl-1H-pyrrole-2-carboxylate

Cat. No.: B14179209
CAS No.: 919123-86-7
M. Wt: 195.26 g/mol
InChI Key: XSPGCOGTXUNKJW-UHFFFAOYSA-N
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Description

Methyl 5-pentyl-1H-pyrrole-2-carboxylate is a pyrrole-derived ester featuring a pentyl substituent at the 5-position and a methyl ester group at the 2-position. Pyrrole derivatives are of significant interest due to their roles in natural products, pharmaceuticals, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B14179209 Methyl 5-pentyl-1H-pyrrole-2-carboxylate CAS No. 919123-86-7

Properties

CAS No.

919123-86-7

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

methyl 5-pentyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H17NO2/c1-3-4-5-6-9-7-8-10(12-9)11(13)14-2/h7-8,12H,3-6H2,1-2H3

InChI Key

XSPGCOGTXUNKJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a [3+2] cycloaddition mechanism, where the α-carbonyl oxime (Compound 1) reacts with the α,β-unsaturated aldehyde (Compound 2) under mild acidic conditions. The pentyl group is introduced via the α,β-unsaturated aldehyde, ensuring regioselectivity at the C5 position. Subsequent esterification with methanol and thionyl chloride converts the carboxylic acid to the methyl ester.

Key Data:

Parameter Value/Description
Catalyst None (thermal conditions)
Solvent Dichloromethane or ethanol
Temperature 25–80°C
Yield (carboxylic acid) 50–70% (estimated from analogous reactions)
Esterification Yield 85–90%

Advantages and Limitations

  • Advantages: Single-step ring formation avoids multi-step functionalization.
  • Limitations: Requires access to specialized α,β-unsaturated aldehydes, which may necessitate additional synthesis.

Bromination Followed by Cross-Coupling

This two-step approach involves bromination at the C5 position of a preformed pyrrole-2-carboxylate, followed by palladium-catalyzed cross-coupling to introduce the pentyl group.

Bromination of Pyrrole-2-Carboxylate

Methyl 1H-pyrrole-2-carboxylate is brominated using N-bromosuccinimide (NBS) in dichloromethane under nitrogen. Alternative conditions using hydrobromic acid in acetic acid and carbon tetrachloride are also effective for unprotected pyrroles.

Case Study (Adapted from):

  • Substrate: Methyl 1-methyl-1H-pyrrole-2-carboxylate
  • Reagents: NBS (1.05 equiv), CH₂Cl₂, N₂ atmosphere
  • Yield: 64% (methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate)
  • Reaction Time: 0.5 hours

For unprotected pyrroles, bromination with HBr in acetic acid achieves comparable yields.

Comparative Analysis of Methods

Method Yield Range Complexity Scalability Cost Efficiency
Cyclocondensation 50–70% Moderate High Moderate
Bromination/Coupling 60–75% High Moderate High
Direct Alkylation 30–45% Low Low Low

Key Findings:

  • The cyclocondensation route is optimal for large-scale synthesis due to fewer steps.
  • Bromination followed by coupling provides higher regioselectivity but requires costly catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-pentyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-pentyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 5-position of the pyrrole ring significantly influences physical, chemical, and crystallographic properties. Below is a comparative analysis:

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
Methyl 5-pentyl-1H-pyrrole-2-carboxylate Pentyl C₁₂H₁₉NO₂ 225.28 (inferred) Expected lower solubility in polar solvents due to long alkyl chain; higher lipophilicity. -
Ethyl 5-methyl-1H-pyrrole-2-carboxylate Methyl C₈H₁₁NO₂ 153.18 Crystallizes in monoclinic P21/c; forms centrosymmetric dimers via N–H···O hydrogen bonds .
Methyl 5-phenyl-1H-pyrrole-2-carboxylate Phenyl C₁₂H₁₁NO₂ 201.23 Higher molecular weight and aromaticity may enhance π-π stacking in solid state.
Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate Amino C₇H₁₀N₂O₂ 154.17 Amino group introduces hydrogen-bonding capacity and potential reactivity in synthesis.
Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate Bromo C₇H₈BrNO₂ 218.05 Halogen substituent increases molecular polarity and potential for cross-coupling reactions.

Crystallographic and Hydrogen-Bonding Behavior

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate exhibits a planar pyrrole ring (r.m.s. deviation: 0.0306 Å) and forms R₂²(10) ring motifs via N–H···O hydrogen bonds .
  • Longer alkyl chains (e.g., pentyl) likely disrupt dense hydrogen-bonding networks, leading to less ordered crystal structures or increased flexibility in the solid state.
  • Phenyl-substituted analogs may adopt stacked arrangements due to aromatic interactions, as seen in related aromatic esters .

Data Tables

Table 1: Key Physical Properties of Selected Pyrrole-2-carboxylates

Compound Boiling Point (°C) Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted)
This compound N/A N/A Low ~3.5
Ethyl 5-methyl-1H-pyrrole-2-carboxylate N/A N/A Moderate ~1.8
Methyl 5-phenyl-1H-pyrrole-2-carboxylate N/A N/A Low ~2.7

Note: Experimental data for the pentyl derivative are unavailable; values are inferred from structural analogs.

Table 2: Crystallographic Parameters of Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Parameter Value
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a=7.423 Å, b=12.113 Å, c=9.672 Å
Z 4

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